2-溴-4,5-二甲氧基苯甲腈

描述

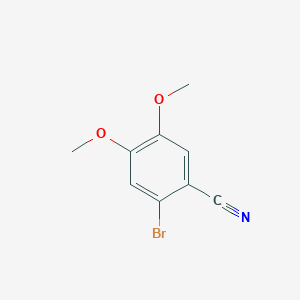

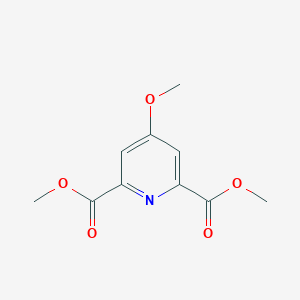

what is '2-Bromo-4,5-dimethoxybenzonitrile'? 2-Bromo-4,5-dimethoxybenzonitrile is an organic compound with the chemical formula C8H7BrNO2. It is a colorless solid that is used in the synthesis of pharmaceuticals and other organic compounds. the use of '2-Bromo-4,5-dimethoxybenzonitrile' 2-Bromo-4,5-dimethoxybenzonitrile can be used in the synthesis of a variety of organic compounds, including pharmaceuticals and agrochemicals. It can be used as an intermediate in the synthesis of various heterocyclic compounds, such as benzimidazoles, pyridines, and quinolines. It can also be used as a precursor in the synthesis of various organic dyes and pigments. Additionally, it can be used in the synthesis of polymers, such as polyurethanes, polyamides, and polyimides. the chemistry of '2-Bromo-4,5-dimethoxybenzonitrile' 2-Bromo-4,5-dimethoxybenzonitrile is an organic compound containing a nitrile functional group. It is composed of a benzene ring with two bromine atoms and two methoxy groups attached to the fourth and fifth carbon atoms. The molecule has a molar mass of 253.05 g/mol and a melting point of 108-110 °C. The chemical properties of this compound are largely determined by the functional groups attached to the benzene ring. The bromine atoms are electron-withdrawing groups, making the molecule electron-deficient and prone to electrophilic substitution reactions. The nitrile group is a polar functional group and will form hydrogen bonds with other molecules, making it soluble in polar solvents like water. The methoxy groups are electron-donating groups, making the molecule electron-rich and prone to nucleophilic substitution reactions. The molecule is slightly acidic due to the presence of the nitrile group, and can be deprotonated to form an anion. The reactivity of this compound can be further enhanced by heating it, which will cause the bromine atoms to undergo elimination reactions, forming a carbon-carbon double bond. This reaction can be used to synthesize derivatives of 2-Bromo-4,5-dimethoxybenzonitrile. the biochemical/physical effects of '2-Bromo-4,5-dimethoxybenzonitrile' 2-Bromo-4,5-dimethoxybenzonitrile is an organic compound that is used as a reagent in organic synthesis. It is a colorless solid that is soluble in organic solvents such as chloroform, acetone, and ethanol. The physical effects of 2-Bromo-4,5-dimethoxybenzonitrile include its melting point (65-66 °C), boiling point (220-221 °C), and solubility in various organic solvents. The biochemical effects of 2-Bromo-4,5-dimethoxybenzonitrile depend on its use in organic synthesis. It is used as a reagent in the synthesis of various organic compounds, including pharmaceuticals, dyes, and agrochemicals. the benefits of '2-Bromo-4,5-dimethoxybenzonitrile' 1. 2-Bromo-4,5-dimethoxybenzonitrile is a useful intermediate in organic synthesis, as it can be used to synthesize a variety of compounds. 2. It is also used as a starting material in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. 3. It can also be used in the synthesis of polymers and other materials. 4. Its low toxicity and relatively low cost make it an attractive option for many applications. 5. It is also a good source of bromine, which is an important element in many organic reactions. the related research of '2-Bromo-4,5-dimethoxybenzonitrile' 1. Synthesis of 2-bromo-4,5-dimethoxybenzonitrile and its derivatives 2. Theoretical Study on the Electronic Structure of 2-Bromo-4,5-Dimethoxybenzonitrile 3. Photophysical Properties of 2-Bromo-4,5-Dimethoxybenzonitrile 4. Synthesis and Characterization of 2-Bromo-4,5-Dimethoxybenzonitrile 5. Regioselective Synthesis of 2-Bromo-4,5-Dimethoxybenzonitrile 6. Antioxidant Activity of 2-Bromo-4,5-Dimethoxybenzonitrile 7. Synthesis of 2-Bromo-4,5-Dimethoxybenzonitrile Using a Microwave-Assisted Reaction 8. Synthesis and Biological Evaluation of 2-Bromo-4,5-Dimethoxybenzonitrile Derivatives 9. Determination of 2-Bromo-4,5-Dimethoxybenzonitrile in Pharmaceuticals by HPLC 10. Synthesis and Biological Evaluation of 2-Bromo-4,5-Dimethoxybenzonitrile Derivatives as Potential Anticancer Agents

科学研究应用

有机化合物的合成:王等人(2016年)的研究讨论了与4-羟基苯甲腈相关的合成方法,产生了3-溴-4-异丁氧基苯基羰基硫脲(Wang, Guo, Wang, Zhu, & Xu, 2016)。同样,Szumigala等人(2004年)描述了芳基硼酸的卤代硼酸酯化反应,实现了2-溴-3-氟苯甲腈的合成,具有潜在的有机合成应用(Szumigala, Devine, Gauthier, & Volante, 2004)。

药物研究:该化合物已被用于合成药物中的关键中间体。例如,孟凡浩(2012年)合成了5-溴-2-异丁氧基苯甲腈,这是非布索他特的关键中间体(Meng Fan-hao, 2012)。黄志强(2011年)鉴定了由类似化合物衍生的VI化合物,作为2型糖尿病的潜在治疗药物(Huang Zhi-qiang, 2011)。

植物除草剂抗性:Stalker、McBride和Malyj(1988年)的研究表明,表达细菌解毒基因的转基因植物对溴氰草酯(一种常见的除草剂)具有抗性,显示相关化合物在农业生物技术中的相关性(Stalker, McBride, & Malyj, 1988)。

光谱分析:Kumar和Raman(2017年)利用DFT探索了5-溴-2-甲氧基苯甲腈(5B2MOBN),提供了几何参数、FT-IR和FT-Raman光谱以及非线性光学性质的见解(Kumar & Raman, 2017)。

毒理学和环境研究:Knight、Berman和Häggblom(2003年)研究了相关化合物在各种厌氧条件下的生物转化过程,揭示了环境降解过程的一些信息(Knight, Berman, & Häggblom, 2003)。

精神活性和毒性效应:Delliou(1983年)报告了Bromo-DMA的精神活性和毒性效应,这是与2-溴-4,5-二甲氧基苯甲腈相关的化合物,以及其检测方法(D. Delliou, 1983)。

作用机制

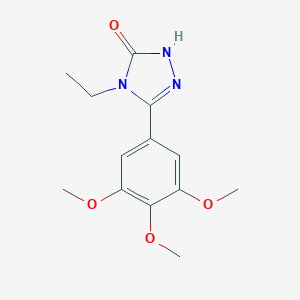

- Primary Targets : 2C-B interacts with serotonin receptors. Specifically, it acts as a partial agonist at both the 5-hydroxytryptamine receptor 2A (5-HT2A) and 5-hydroxytryptamine receptor 2C (5-HT2C) .

- 2C-B’s interaction with 5-HT2A and 5-HT2C receptors leads to altered signaling pathways. Activation of 5-HT2A receptors is associated with hallucinogenic effects, while 5-HT2C receptor activation influences mood and appetite .

- Affected Pathways : The primary pathways influenced by 2C-B are related to serotonin signaling. These include phospholipase C (PLC) activation, inositol trisphosphate (IP3) production, and calcium release .

Target of Action

Mode of Action

Biochemical Pathways

Result of Action

属性

IUPAC Name |

2-bromo-4,5-dimethoxybenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrNO2/c1-12-8-3-6(5-11)7(10)4-9(8)13-2/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCLBFUAPLHUFET-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C(=C1)C#N)Br)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40401673 | |

| Record name | 2-bromo-4,5-dimethoxybenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40401673 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

109305-98-8 | |

| Record name | 2-bromo-4,5-dimethoxybenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40401673 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the significance of 2-Bromo-4,5-dimethoxybenzonitrile in the synthesis of dibenzo[b,d]pyranones?

A1: 2-Bromo-4,5-dimethoxybenzonitrile serves as a crucial starting material in the synthesis of dibenzo[b,d]pyranones via the SRN1 methodology []. The compound's bromine atom acts as a leaving group, facilitating an SRN1 o-arylation reaction with various phenolates. This reaction forms a key intermediate that subsequently undergoes SiO2-catalyzed lactonization to yield the desired dibenzo[b,d]pyranone structure []. This synthetic approach offers a versatile route to access a diverse range of substituted dibenzo[b,d]pyranones, including those incorporating amino acid derivatives.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5,6-Dihydro-4-hydroxy-4H-thieno[2,3-b]thiopyran-2-sulfonamide 7,7-dioxide](/img/structure/B10924.png)